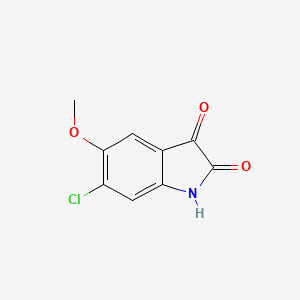

6-Chloro-5-methoxy-1h-indole-2,3-dione

Description

Significance of the Indole-2,3-dione Core as a Privileged Scaffold in Organic and Medicinal Chemistry

The indole-2,3-dione core is widely regarded as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The isatin (B1672199) nucleus is a key component in numerous natural products and has been extensively utilized as a precursor for the synthesis of compounds with significant therapeutic potential. nih.govresearchgate.net

The biological profile of isatin derivatives is remarkably broad, encompassing activities such as:

Anticancer: Many isatin-based compounds have demonstrated potent cytotoxicity against various cancer cell lines. nih.govfrontiersin.org

Antimicrobial: The scaffold is a recurring motif in agents developed to combat bacterial and fungal pathogens.

Antiviral: Research has identified isatin derivatives with activity against a range of viruses.

Anti-inflammatory: The core structure has been incorporated into compounds designed to modulate inflammatory pathways.

The chemical reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-position, allows for straightforward structural modifications. This synthetic accessibility enables chemists to generate large libraries of derivatives, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for drug discovery. researchgate.net

Overview of Substituted Indole-2,3-diones as Subjects of Advanced Academic Inquiry

The strategic placement of substituents on the aromatic ring of the indole-2,3-dione scaffold is a cornerstone of modern medicinal chemistry research. By introducing various functional groups, scientists can fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity, selectivity, and pharmacokinetic profile.

The specific compound, 6-Chloro-5-methoxy-1h-indole-2,3-dione , is an exemplar of this strategy. While detailed research focusing exclusively on this molecule is not extensively documented in publicly available literature, its structure is of significant academic interest due to the electronic properties of its substituents:

Chloro Group (at C6): The presence of a halogen atom like chlorine, an electron-withdrawing group, can significantly impact the molecule's reactivity and ability to form halogen bonds, potentially enhancing binding affinity to target proteins.

Methoxy (B1213986) Group (at C5): Methoxy groups are electron-donating and can increase the electron density of the aromatic ring, which can enhance reactivity and alter the compound's metabolic stability and solubility. chim.it The presence of methoxy substituents is common in many biologically active natural indoles. chim.it

The combination of an electron-withdrawing chloro group and an electron-donating methoxy group on the isatin ring creates a unique electronic environment that can be exploited in the design of targeted therapeutic agents, for instance, as kinase inhibitors or anticancer agents. nih.gov The study of such substituted isatins allows researchers to probe the specific interactions between the small molecule and its biological target, leading to the rational design of more potent and selective drugs.

The table below illustrates how different substitutions on the isatin scaffold correlate with various biological activities, highlighting the importance of this class of compounds in drug discovery.

| Compound/Derivative Class | Substitution Pattern | Reported Biological Activity |

| Isatin-β-thiosemicarbazones | N1-substitution and modification at C3 | Anticancer, P-glycoprotein inhibition frontiersin.org |

| 5-Bromoisatin Derivatives | Bromine at C5 | Anticancer (Leukemia) nih.gov |

| Isatin-quinazoline hydrazones | Complex hydrazone at C3 | Anticancer frontiersin.org |

| Methoxy-activated indoles | Methoxy group(s) on the benzene (B151609) ring | Enhanced chemical reactivity, diverse biological activities chim.it |

This targeted approach of modifying the isatin core, as exemplified by the structure of this compound, continues to be a fruitful area of advanced academic inquiry, promising new discoveries in chemical synthesis and medicine.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJAXCYHPKHRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579495 | |

| Record name | 6-Chloro-5-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85778-01-4 | |

| Record name | 6-Chloro-5-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Methoxy 1h Indole 2,3 Dione and Analogues

Established Synthetic Pathways to the Indole-2,3-dione System

The indole-2,3-dione core is accessible through several named reactions, each with its own set of advantages and limitations. These classical methods have been refined over the years and remain relevant in modern organic synthesis.

Classical Approaches for Isatin (B1672199) Synthesis (e.g., Sandmeyer, Fischer)

The Sandmeyer isatin synthesis is one of the oldest and most direct methods for preparing isatins from anilines. nih.gov The process typically involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in aqueous sodium sulfate (B86663) to form an α-isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. nih.gov The general mechanism involves the formation of a glyoxamide which then reacts with hydroxylamine to produce the oximinoacetanilide intermediate that subsequently undergoes acid-catalyzed cyclization. nih.gov

The Fischer indole (B1671886) synthesis , while primarily known for the synthesis of indoles, can be adapted for the preparation of isatin precursors. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone of an α-ketoacid. While not a direct route to isatins, it is a fundamental method for constructing the indole nucleus that can be further oxidized to the dione (B5365651). The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone.

Another notable classical method is the Stolle synthesis , which involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide, followed by a Friedel-Crafts type cyclization using a Lewis acid catalyst like aluminum chloride.

Modern Synthetic Routes to Diverse Indole-2,3-dione Derivatives

Modern synthetic chemistry has introduced a variety of new methods for the synthesis of diverse indole-2,3-dione derivatives, often focusing on improved yields, milder reaction conditions, and greater functional group tolerance. One such approach is the metalation of anilides . This technique involves the directed ortho-metalation of N-substituted anilides, followed by reaction with an electrophile like diethyl oxalate, and subsequent cyclization to the isatin. ijcrt.org

The oxidation of various indole derivatives, such as indoles and oxindoles, has also emerged as a powerful tool for isatin synthesis. nih.gov For instance, the oxidation of indoles using molecular oxygen in the presence of a photosensitizer offers an environmentally friendly route to N-alkylated isatins. nih.gov Another green approach involves the use of hydrogen peroxide as an oxidant for the conversion of α-hydroxy N-arylamides into isatins under metal-free conditions. ijcrt.org

Targeted Synthesis of 6-Chloro-5-methoxy-1H-indole-2,3-dione

The synthesis of the specifically substituted this compound requires a strategic selection of starting materials and reaction conditions to ensure the desired regiochemistry.

Exploration of Specific Reaction Conditions and Optimization Protocols

While specific literature detailing the optimization of the synthesis of this compound is scarce, the synthesis can be extrapolated from the well-established Sandmeyer methodology using the appropriate precursor. The key starting material would be 4-chloro-3-methoxyaniline .

The reaction conditions for the Sandmeyer synthesis of substituted isatins often require careful control to maximize yield and minimize side products. For a polysubstituted and potentially less reactive aniline like 4-chloro-3-methoxyaniline, optimization of the following parameters would be crucial:

Acid Catalyst: While concentrated sulfuric acid is traditional, other acids like methanesulfonic acid have been shown to be effective, particularly for less soluble intermediates. nih.gov

Temperature: The temperature of both the initial condensation and the final cyclization steps needs to be carefully controlled to prevent decomposition and side reactions.

Reaction Time: Adequate time must be allowed for each step to proceed to completion.

Microwave-assisted synthesis has also been shown to be a valuable tool for accelerating the preparation of isatins, often leading to higher yields in shorter reaction times. nih.gov

Chemistry of Precursors and Strategic Intermediate Transformations

The synthesis of this compound would logically proceed through the following key intermediates, starting from 4-chloro-3-methoxyaniline:

Formation of the Isonitrosoacetanilide: The first step involves the reaction of 4-chloro-3-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride. This condensation reaction forms the crucial intermediate, N-(4-chloro-3-methoxyphenyl)-2-(hydroxyimino)acetamide.

Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate is then treated with a strong acid, such as concentrated sulfuric acid. The acid protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution onto the aniline ring to form the five-membered lactam ring of the isatin system. Subsequent hydrolysis of the resulting intermediate yields the final product, this compound.

The electronic effects of the chloro and methoxy (B1213986) substituents on the aniline ring will influence the reactivity and the regioselectivity of the cyclization step. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. Their positions relative to the amino group will dictate the position of the cyclization.

Principles of Green Chemistry in Indole-2,3-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isatins to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, catalysts, and energy sources.

Several modern approaches to isatin synthesis align with green chemistry principles. For example, the use of water as a solvent in microwave-assisted reactions represents a significant improvement over traditional methods that often employ volatile organic solvents. researchgate.net The development of metal-free oxidation reactions, utilizing reagents like hydrogen peroxide or molecular oxygen, also contributes to a more sustainable synthetic methodology. nih.govijcrt.org

Solvent-Free and Catalytic Approaches

In the pursuit of environmentally benign synthetic methods, solvent-free and catalytic approaches for the synthesis of isatin and its derivatives have gained significant traction. These methods often utilize microwave irradiation to accelerate reactions, leading to shorter reaction times and improved yields. For instance, the synthesis of isatin derivatives has been successfully carried out under solvent-free conditions using microwave assistance, which aligns with the principles of green chemistry by reducing solvent waste. tandfonline.com

Catalytic methods employ a variety of catalysts to enhance reaction efficiency and selectivity. Both homogeneous and heterogeneous catalysts have been explored for isatin synthesis. For example, the use of solid acid catalysts can facilitate the cyclization step in isatin synthesis, offering advantages such as ease of separation and catalyst reusability. While specific examples for this compound are not extensively documented, the general applicability of these green methodologies to substituted isatins is well-established.

Atom Economy and Sustainable Methodologies

Atom economy is a key principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. mdpi.com Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts. Modern synthetic strategies for isatins and their derivatives aim to improve atom economy through the design of catalytic cycles and one-pot reactions.

Sustainable methodologies for the synthesis of this compound would prioritize the use of renewable starting materials, non-toxic reagents and solvents, and energy-efficient reaction conditions. The development of such processes is crucial for minimizing the environmental impact of chemical manufacturing.

Multicomponent Reaction (MCR) Strategies for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. The isatin scaffold, with its reactive ketone group at the C3-position, is an excellent substrate for various MCRs.

One-Pot Syntheses of Spirooxindole Fused Heterocycles

Spirooxindoles, which feature a spirocyclic junction at the C3 position of the oxindole (B195798) core, are a prominent class of compounds with diverse biological activities. One-pot multicomponent reactions provide an efficient and atom-economical route to these complex structures. A common strategy involves the reaction of an isatin derivative, such as this compound, with an active methylene (B1212753) compound and a third component, often a binucleophile, in the presence of a catalyst. nih.govchemrevlett.com

These reactions can lead to the formation of a wide array of spiro-fused heterocyclic systems. The choice of reactants and reaction conditions allows for the controlled synthesis of diverse molecular architectures. For example, the three-component reaction of isatin, malononitrile, and a 1,3-dicarbonyl compound can yield highly functionalized spiro[indoline-3,4'-pyran] derivatives.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| L-proline | Water/Ethanol | Reflux | 85-95 | nih.gov |

| Ag/Fe3O4/SiO2@MWCNTs | Water | Room Temp. | High | chemrevlett.com |

| BF3-Et2O | Water/Ethanol | Not Specified | High |

Condensation and Cyclization Reactions Utilizing the Indole-2,3-dione Core

The electrophilic C3-carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles, particularly active methylene compounds, in what is known as the Knoevenagel condensation. researchgate.net The resulting 3-ylideneoxindole derivatives are versatile intermediates that can undergo subsequent cyclization reactions to form a variety of fused heterocyclic systems.

These cyclization reactions can be either intramolecular or intermolecular and can be promoted by thermal or catalytic conditions. For instance, the reaction of a 3-ylideneoxindole with a dienophile in a Diels-Alder reaction can lead to the formation of complex polycyclic structures. Similarly, intramolecular cyclization of appropriately functionalized 3-ylideneoxindoles can provide access to fused ring systems.

Chemical Reactivity and Advanced Derivatization Strategies of the 6 Chloro 5 Methoxy 1h Indole 2,3 Dione System

Electrophilic and Nucleophilic Reactivity of the Indole-2,3-dione Scaffold

The 1H-indole-2,3-dione core possesses a unique electronic architecture that confers both electrophilic and nucleophilic characteristics. The reactivity is largely dictated by the two carbonyl groups and the acidic N-H proton within the pyrrole-dione ring, as well as the substituted benzene (B151609) ring.

Electrophilic Centers : The carbonyl carbon at the C3 position is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is due to the polarization of the C=O bond and its ketone-like nature. The C2-carbonyl carbon, being part of an amide linkage, is comparatively less electrophilic but can still participate in certain reactions.

Nucleophilic Center and Acidity : The nitrogen atom at the N1 position bears a proton that is significantly acidic (pKa ≈ 10-11) due to the electron-withdrawing effect of the adjacent carbonyl groups. Deprotonation with a suitable base generates a potent nucleophilic anion, which can readily react with a variety of electrophiles. beilstein-journals.org

Aromatic Ring Reactivity : The benzene portion of the molecule undergoes electrophilic aromatic substitution. msu.edu The rate and regioselectivity of these reactions are strongly influenced by the existing substituents—the chloro and methoxy (B1213986) groups—and the deactivating effect of the fused pyrrole-dione ring. msu.edu Methoxy substituents are known to enhance the reactivity of indole (B1671886) systems. chim.it

Site-Specific Functional Group Transformations on the Indole Ring

The distinct reactive sites on the 6-Chloro-5-methoxy-1H-indole-2,3-dione molecule allow for a range of site-specific modifications, enabling the synthesis of a diverse library of derivatives.

The acidic proton on the N1 nitrogen is the key to functionalization at this position. researchgate.net The most common derivatization is N-alkylation, which typically proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution.

A common protocol involves treating the isatin (B1672199) with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the corresponding N-anion. beilstein-journals.org This anion is then quenched with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl tosylate, to yield the N-alkylated product. beilstein-journals.orgresearchgate.net This method is highly efficient and tolerates a wide variety of alkylating reagents. beilstein-journals.org

Table 1: Representative N-Alkylation Reactions on the Isatin Core

| Base | Alkylating Agent (R-X) | Solvent | General Product |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | N-Methyl Isatin Derivative |

| Potassium Carbonate (K₂CO₃) | Benzyl Bromide (BnBr) | Dimethylformamide (DMF) | N-Benzyl Isatin Derivative |

| Cesium Carbonate (Cs₂CO₃) | Ethyl Bromoacetate | Acetonitrile (CH₃CN) | N-Carboethoxymethyl Isatin Derivative |

The C3-keto group is arguably the most versatile handle for derivatization. It readily undergoes addition and condensation reactions with a wide array of nucleophiles.

Nucleophilic Addition : Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) add to the C3-carbonyl to form tertiary alcohols (3-hydroxy-3-substituted-indolin-2-ones).

Condensation Reactions : In the presence of a base (like piperidine (B6355638) or pyrrolidine), the C3-carbonyl can condense with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) to form C3-ylidene derivatives.

Wittig Reaction : The C3-carbonyl can be converted to an exocyclic double bond using phosphorus ylides.

Reductive Amination : Reaction with amines followed by reduction can install substituted amino groups at the C3 position.

These reactions provide a powerful platform for introducing significant structural diversity starting from the core isatin scaffold.

The C2-carbonyl is part of a five-membered lactam (an amide ring). This C2-N sigma bond is generally stable but can be cleaved under hydrolytic conditions. Treatment with a strong base (e.g., aqueous NaOH) can induce hydrolytic ring-opening to yield the corresponding o-aminophenylglyoxylic acid salt. This transformation can be a key step in multi-step synthetic sequences to build more complex heterocyclic systems.

Reactions involving the C2-C3 pi-bond are less common but can occur in specialized rearrangements or cycloaddition reactions, fundamentally altering the core heterocyclic structure.

Role of Halogen (Chlorine) and Methoxy Substituents in Directing Reactivity

The electronic properties of the chlorine and methoxy groups on the benzene ring are critical in controlling the regioselectivity of further electrophilic aromatic substitution reactions. msu.edu These substituents exert competing inductive and resonance effects.

Methoxy Group (at C5) : The methoxy group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R) by donating its lone pair of electrons to the aromatic ring. nih.gov This makes the ring more susceptible to electrophilic attack and directs incoming electrophiles to the ortho (C4, C6) and para (C8, which is fused) positions.

In the 6-Chloro-5-methoxy system, the powerful activating and directing effect of the C5-methoxy group dominates. It strongly activates the C4 position (ortho) and the C6 position (ortho), which is already substituted. The C6-chloro group deactivates the ring but directs to C5 (substituted) and C7 (ortho). Therefore, for an incoming electrophile, the most probable sites of attack are C4 and C7. The C7 position is generally favored due to reduced steric hindrance compared to the C4 position, which is situated between the methoxy group and the fused ring junction.

Table 2: Electronic Effects and Directing Influence of Substituents

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|---|

| Methoxy (-OCH₃) | C5 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| Chloro (-Cl) | C6 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

Synthesis of Novel Molecular Hybrids and Conjugates

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.govnih.gov This approach aims to develop compounds with improved activity, better selectivity, or a novel mechanism of action. The versatile reactivity of this compound makes it an excellent platform for creating such hybrids.

The functional handles at the N1 and C3 positions are ideal for conjugation. For instance:

N1-Alkylation : The N1 position can be alkylated with a linker containing a terminal functional group (e.g., azide, alkyne, carboxylic acid). This functionalized linker can then be used to attach another bioactive molecule using reactions like "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition) or standard amidation. mdpi.com

C3-Derivatization : The C3 position can be transformed into a spirocyclic system by reacting it with bifunctional reagents. For example, condensation with a hydrazine (B178648) derivative can lead to spiro-pyrazolines, or reaction with a beta-amino thiol can yield spiro-thiazolidinones. These new rings can themselves be part of another pharmacophore.

This strategy allows for the combination of the isatin core with other known pharmaceutical scaffolds, such as oxadiazoles, pyridazines, or natural products, to explore new chemical space and potentially discover novel therapeutic agents. nih.govmdpi.com

Construction of Isatin-Based Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. In the context of isatins, this would generally involve a reaction at the C3-carbonyl position. However, no literature could be found that specifically documents the reaction of this compound with thioamides or other reagents to form isatin-based thiazole derivatives. Consequently, no experimental data, reaction conditions, or yields for this specific transformation are available.

Formation of Spiro Heterocycles

The synthesis of spiro heterocycles from isatin derivatives is a prominent area of research, often utilizing [3+2] cycloaddition reactions with various dipolarophiles or multi-component reactions that build a new ring system at the C3 position of the isatin core. These reactions exploit the electrophilic nature of the C3-carbonyl carbon. A comprehensive search for the formation of spiro heterocycles specifically from this compound did not yield any published examples. Research on other isatin derivatives is extensive, but direct application and results for the 6-chloro-5-methoxy substituted variant are not documented.

Development of Indole-2-carboxamidines and Related Analogues

The conversion of an isatin derivative to an indole-2-carboxamidine would necessitate a significant rearrangement and chemical transformation, likely involving a ring-opening of the isatin lactam, followed by functional group manipulations and subsequent recyclization or derivatization. No studies detailing a synthetic pathway for the development of indole-2-carboxamidines or related analogues from this compound have been reported. Therefore, there are no established methodologies or research findings to present for this specific chemical conversion.

Advanced Computational and Theoretical Investigations of 6 Chloro 5 Methoxy 1h Indole 2,3 Dione

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have emerged as powerful tools for predicting the properties of molecular systems with high accuracy. These methods are instrumental in understanding the intrinsic features of 6-Chloro-5-methoxy-1H-indole-2,3-dione.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For this compound, DFT calculations, typically using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set like 6-311++G(d,p), are performed to predict its three-dimensional structure.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. The resulting geometry reveals a nearly planar indole (B1671886) ring system, a common feature for isatin (B1672199) derivatives. researchgate.net The presence of the chloro and methoxy (B1213986) substituents at the C6 and C5 positions, respectively, induces minor deviations in the planarity and alters the local geometric parameters compared to the parent isatin molecule.

A comparison with experimental crystallographic data of the closely related 6-Chloro-1H-indole-2,3-dione shows that DFT-optimized structures are generally in good agreement with experimental findings, validating the accuracy of the theoretical approach. researchgate.netresearchgate.net The predicted bond lengths and angles for this compound are expected to reflect the electronic influence of the electron-donating methoxy group and the electron-withdrawing chloro group.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) (Note: The following data is illustrative, based on typical DFT calculations for similar structures, as specific published data for this exact molecule is not available.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C5-O(methoxy) | ~1.36 Å |

| Bond Length | C6-Cl | ~1.74 Å |

| Bond Length | C2=O | ~1.22 Å |

| Bond Length | C3=O | ~1.22 Å |

| Bond Angle | C4-C5-C6 | ~120° |

| Bond Angle | C5-C6-C7 | ~121° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgyoutube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich regions of the molecule, particularly the benzene (B151609) ring and the methoxy group. The LUMO, conversely, is generally distributed over the electron-deficient pyrrole-dione ring, specifically around the carbonyl groups and the C=C bond of the indole nucleus. The electron-donating methoxy group raises the HOMO energy level, while the electron-withdrawing chloro group and the dione (B5365651) system lower the LUMO energy level. This combined effect leads to a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. researchgate.net A smaller energy gap facilitates electronic transitions and indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative) (Note: Values are hypothetical and for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

Mulliken atomic charge analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the charge distribution. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.govcumhuriyet.edu.tr

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are prone to electrophilic attack. These are predominantly located around the oxygen atoms of the two carbonyl groups and the methoxy group. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored in blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atom attached to the nitrogen (N-H) and the carbonyl carbons. The chlorine atom, despite its high electronegativity, can exhibit a complex potential distribution due to the interplay of inductive and resonance effects. This detailed mapping of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov

In Silico Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental measurements for structural elucidation and characterization.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with considerable accuracy. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained.

For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to specific functional groups. For instance, the N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The C=O stretching vibrations of the dione moiety typically appear as strong bands around 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching modes, as well as the C-O stretching of the methoxy group and the C-Cl stretching vibration, would also be present at their characteristic frequencies.

Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. kbhgroup.in This combined experimental and theoretical approach allows for a definitive assignment of the observed vibrational bands. nih.gov

Table 3: Predicted Major Vibrational Frequencies (Illustrative) (Note: Values are hypothetical and for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Medium |

| C=O Stretch (asymmetric) | ~1745 | Strong (IR) |

| C=O Stretch (symmetric) | ~1720 | Strong (IR) |

| C=C Aromatic Stretch | ~1610 | Medium-Strong |

| C-O-C Stretch | ~1250 | Strong |

| C-Cl Stretch | ~750 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netfaccts.defaccts.de It determines the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The simulated UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, usually weaker, involve the excitation of a non-bonding electron (from the oxygen lone pairs) to a π* antibonding orbital of the carbonyl groups. Calculations are often performed using functionals like CAM-B3LYP, which are known to provide accurate results for charge-transfer excitations. kbhgroup.innih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is important for comparing theoretical results with experimental spectra recorded in solution.

Analysis of the molecular orbitals involved in these transitions confirms their nature. For instance, the main absorption band is likely due to the HOMO → LUMO transition, which corresponds to an intramolecular charge transfer from the substituted benzene ring to the dione moiety.

Table 4: Predicted Electronic Transitions (Illustrative) (Note: Values are hypothetical and for illustrative purposes.)

| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~420 | 0.05 | HOMO -> LUMO | n -> π |

| ~310 | 0.45 | HOMO-1 -> LUMO | π -> π |

| ~280 | 0.30 | HOMO -> LUMO+1 | π -> π* |

Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The theoretical prediction of NMR chemical shifts is a powerful tool for the structural elucidation of molecules. For this compound, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), are instrumental in calculating ¹H and ¹³C NMR chemical shifts. researchgate.net

The process typically begins with the optimization of the molecule's geometry at a specific level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Once the optimized geometry is obtained, the GIAO method is used to compute the NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the calculated chemical shifts would be highly sensitive to the electronic environment of each nucleus. The electron-withdrawing chloro group at the 6-position and the electron-donating methoxy group at the 5-position would induce noticeable changes in the chemical shifts of the aromatic protons and carbons compared to unsubstituted isatin. Specifically, the methoxy group is expected to cause a deshielding of the ¹⁷O and ¹³C nuclei of the methoxy group itself due to electronic resonance interactions. uba.ar The accuracy of these theoretical calculations is often validated by comparing the predicted spectra with experimentally obtained NMR data, with correlations typically showing a high degree of linearity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). A study on a series of 5-substituted isatins, including 5-methoxyisatin, which is structurally similar to the target compound, provides valuable insights into the expected NBO analysis results for this compound. uokerbala.edu.iq

The NBO analysis for this compound would reveal significant hyperconjugative interactions. The electron density from the lone pairs of the oxygen and nitrogen atoms would delocalize into the antibonding orbitals of adjacent bonds, contributing to the molecule's stability. The stabilization energy (E²) associated with these interactions can be quantified using second-order perturbation theory. uokerbala.edu.iq

For the related 5-methoxyisatin, significant stabilization energies are observed for the interactions involving the lone pairs of the oxygen atom of the methoxy group and the π* orbitals of the aromatic ring. uokerbala.edu.iq Similar interactions would be expected for this compound, along with additional electronic effects from the chloro group. The NBO analysis would also provide information on the natural atomic charges and the hybridization of the atoms, further elucidating the electronic characteristics of the molecule.

Conformational Analysis and Tautomeric Equilibrium Studies

The structural flexibility and the potential for tautomerism are critical aspects of the chemical behavior of this compound. Isatin and its derivatives can exist in different tautomeric forms, including the keto-enol and amide-imidic acid forms. semanticscholar.orgresearchgate.net Computational studies are essential for determining the relative stabilities of these tautomers and any conformers arising from bond rotations.

Theoretical calculations, typically using DFT methods, can be employed to optimize the geometries of all possible tautomers and conformers and to calculate their relative energies. nih.gov For isatin-3-thiosemicarbazone, a related derivative, studies have shown that one tautomer can be significantly more stable in the gas phase. semanticscholar.orgresearchgate.net

In the case of this compound, the diketo form is expected to be the most stable tautomer. However, the presence of the methoxy and chloro substituents could influence the tautomeric equilibrium. The solvent environment can also play a crucial role, with polar solvents potentially stabilizing more polar tautomers. nih.gov Conformational analysis would focus on the rotation around the C-O bond of the methoxy group and potential puckering of the five-membered ring, although the isatin core is largely planar. researchgate.net

Computational Prediction of Molecular Reactivity Descriptors

Computational chemistry provides a suite of molecular reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these descriptors can be calculated using DFT. researchgate.net A study on 5-substituted isatins, including 5-methoxyisatin, has shown that substituents significantly influence these properties. uokerbala.edu.iq

The key reactivity descriptors include:

HOMO-LUMO energy gap (ΔE): This is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 5-substituted isatins, the HOMO-LUMO gap is generally decreased by substitution, indicating an increase in reactivity. uokerbala.edu.iq

Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies, respectively, and describe the ease of losing or gaining an electron.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is its reciprocal.

Electronegativity (χ): This describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the electrophilic nature of the molecule.

The introduction of a chloro and a methoxy group to the isatin core is expected to modulate these reactivity descriptors, influencing the molecule's susceptibility to nucleophilic and electrophilic attack.

| Reactivity Descriptor | Formula | Predicted Trend for this compound |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Likely reduced compared to unsubstituted isatin, suggesting increased reactivity. |

| Ionization Potential (IP) | -EHOMO | Expected to be influenced by the electron-donating and -withdrawing substituents. |

| Electron Affinity (EA) | -ELUMO | Expected to be influenced by the electron-donating and -withdrawing substituents. |

| Global Hardness (η) | (IP - EA) / 2 | Expected to be lower than unsubstituted isatin. |

| Global Softness (S) | 1 / η | Expected to be higher than unsubstituted isatin. |

| Electronegativity (χ) | (IP + EA) / 2 | Reflects the overall electronic character influenced by both substituents. |

| Electrophilicity Index (ω) | χ² / (2η) | Expected to be significant due to the dicarbonyl system. |

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies can elucidate its potential as a ligand for various biological targets. Isatin derivatives are known to exhibit a wide range of biological activities, including as inhibitors of kinases and other enzymes. nih.govnih.gov

Docking studies involve placing the 3D structure of this compound into the binding site of a target protein. The interactions between the ligand and the protein are then scored to predict the binding affinity and the most likely binding mode.

For substituted isatins, docking studies have revealed key interactions with the active sites of enzymes like cyclooxygenase (COX) and various protein kinases. ijpbs.comkne-publishing.com The carbonyl groups of the isatin core are often involved in hydrogen bonding with amino acid residues in the active site. nih.gov The substituents on the aromatic ring, such as the chloro and methoxy groups in the target compound, play a crucial role in modulating the binding affinity and selectivity by engaging in hydrophobic, electrostatic, or additional hydrogen bonding interactions. These computational predictions are vital for the rational design of new and more potent inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Biological Activities of Indole 2,3 Dione Derivatives

General Principles of Indole-2,3-dione Pharmacophore Activity

The isatin (B1672199) scaffold itself is considered a crucial pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The core structure, consisting of a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, provides a unique template for interaction with various biological targets.

The key pharmacophoric features of the indole-2,3-dione moiety include:

An aromatic ring that can participate in hydrophobic and π-π stacking interactions with biological macromolecules.

A lactam moiety.

Two carbonyl groups at positions C2 and C3, which can act as hydrogen bond acceptors.

An NH group at the N1 position that can act as a hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) studies on various isatin derivatives have helped to delineate the structural requirements for specific biological activities. For instance, in the context of anticancer activity, QSAR models have been developed to predict the cytotoxicity of N-alkyl substituted isatins. These models highlight the importance of certain physicochemical properties, such as hydrophilicity and molecular shape, in determining the biological response. jocpr.com Similarly, for antiviral activity against proteases like SARS-CoV 3CLpro, the isatin scaffold is considered a good candidate due to the structural similarities in the active sites of viral cysteine proteases. nih.gov

Influence of Specific Substituents on Biological Potency and Selectivity

The biological activity of the indole-2,3-dione core can be significantly modulated by the introduction of various substituents on the aromatic ring and the nitrogen atom. The nature, position, and electronic properties of these substituents play a critical role in determining the potency and selectivity of the resulting compounds.

Halogenation of the isatin ring is a common strategy to enhance biological activity. The introduction of a chlorine atom, a halogen, can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with target proteins.

Studies on various heterocyclic compounds have shown that the presence of a chlorine atom can significantly improve biological potency. For instance, in a series of 2-arylvinylquinolines, a chlorine atom at the C6 position was found to be superior to a fluorine atom or a methoxy (B1213986) group for antiplasmodial activity. nih.gov The general trend for improved potency at the C6 position was observed to be H < OMe < F < Cl. nih.gov This suggests that the electronic and steric properties of chlorine at this position are favorable for biological interactions.

Specifically for isatin derivatives, halogen substitution on the aromatic ring has been shown to increase affinity towards enzymes like monoamine oxidase-B (MAO-B). acs.org The C6 position, in particular, when substituted with a benzyloxy group, has been found to increase selectivity for MAO-B. acs.org While direct studies on 6-chloro-isatin are limited in the provided context, the general principles of halogenation suggest that a chlorine atom at the C6 position of the isatin ring is likely to enhance its biological profile.

The methoxy group (-OCH3) is another important substituent that can significantly influence the biological activity of isatin derivatives. Its electron-donating nature can alter the electron density of the aromatic ring, and it can also participate in hydrogen bonding interactions.

Research on methoxy-activated indoles has demonstrated that these substituents enhance the reactivity of the indole (B1671886) nucleus. chim.it In the context of anticancer activity, a single methoxy group at the C5 position of an indole has been shown to be sufficient to maintain potency in certain classes of compounds. nih.gov Furthermore, studies on 5-methoxy-isatin derivatives have revealed their potential in various biological applications, including antimicrobial and DNA protection activities. jocpr.comnih.gov

In a study of 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors, the presence of the methoxy group at the C6 position was a key structural feature. nih.gov This indicates that the position of the methoxy group is critical for its effect on biological activity. For the specific compound 6-Chloro-5-methoxy-1h-indole-2,3-dione, the methoxy group at the C5 position is expected to modulate the electronic properties of the aromatic ring and potentially engage in specific interactions with biological targets.

Modification at the N1 position of the isatin ring, which bears a hydrogen atom in the parent compound, is a widely explored strategy to diversify the biological activity of isatin derivatives. The introduction of various alkyl or aryl groups at this position can significantly impact the compound's lipophilicity, steric hindrance, and ability to act as a hydrogen bond donor.

N-alkylation of isatin has been shown to be an effective approach for enhancing antibacterial activity. nih.gov QSAR studies on N-alkyl substituted isatins have provided valuable insights into the structural requirements for anticancer activity, indicating that the nature of the N1-substituent is a key determinant of cytotoxicity. jocpr.com In the context of antiviral activity, N-substituted isatin derivatives have been investigated as inhibitors of SARS-CoV 3CLpro. nih.gov The substitution at the N1 position allows for the introduction of various functional groups that can interact with specific pockets of the enzyme's active site.

The C3 carbonyl group of the isatin ring is a key site for chemical modification, leading to a vast number of derivatives with diverse biological activities. The reactivity of this carbonyl group allows for condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

Theoretical and Mechanistic Exploration of Biological Interactions

Computational methods, such as molecular docking and QSAR, play a crucial role in understanding the interactions of isatin derivatives with their biological targets and in guiding the design of new, more potent compounds.

Molecular docking studies have been employed to investigate the binding modes of isatin derivatives within the active sites of various enzymes. For example, docking studies of isatin derivatives as inhibitors of SARS-CoV 3CLpro have helped to elucidate the key interactions between the inhibitors and the enzyme's active site residues. nih.gov These studies can reveal the importance of specific functional groups and substitutions for binding affinity.

QSAR models provide a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can identify the key molecular descriptors that are correlated with activity, such as electronic, steric, and hydrophobic properties. For N-alkyl substituted isatins, QSAR models have been developed to predict their anticancer activity, highlighting the importance of descriptors like the number of bromine atoms and hydrophilic surface area. jocpr.com These theoretical approaches, combined with experimental data, provide a powerful tool for understanding the SAR of isatin derivatives and for the rational design of new therapeutic agents.

Computational Approaches to Ligand-Target Binding Affinity

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting and understanding the binding affinity of ligands to their biological targets. For derivatives of indole-2,3-dione, these approaches have been widely applied to explore their interactions with various enzymes and receptors.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding mode and the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. In the context of isatin derivatives, docking studies have revealed that the indole-2,3-dione core often serves as a key pharmacophore, anchoring the molecule within the active site of the target.

For a molecule like "this compound," the substituents on the aromatic ring play a critical role in modulating binding affinity and selectivity. The chlorine atom at the 6-position and the methoxy group at the 5-position can significantly influence the electronic and steric properties of the molecule.

Table 1: Postulated Influence of Substituents on Binding Affinity of this compound

| Substituent | Position | Potential Contribution to Binding Affinity |

|---|---|---|

| Chlorine | 6 | Can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Its electron-withdrawing nature can also modulate the electronic landscape of the aromatic ring, influencing interactions with the protein. |

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in identifying the key physicochemical properties that govern the activity of the compounds. For isatin derivatives, various descriptors such as electronic, steric, and hydrophobic parameters have been used to develop robust QSAR models. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding lead optimization.

Understanding Inhibition Mechanisms through Electronic Structure Analysis

Electronic structure analysis, primarily through methods like Density Functional Theory (DFT), provides a deeper understanding of the intrinsic properties of a molecule that govern its reactivity and interaction with biological targets. researchgate.net These calculations can elucidate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic properties of "this compound" are significantly influenced by its substituents. The chlorine atom, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic environment on the indole ring. This can affect the molecule's ability to participate in charge-transfer interactions with protein residues in the active site.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For enzyme inhibitors, this can translate to a more favorable interaction with the target. researchgate.net

Table 2: Key Parameters from Electronic Structure Analysis and Their Mechanistic Implications for this compound

| Parameter | Significance in Inhibition Mechanism |

|---|---|

| HOMO Energy | Indicates the propensity of the molecule to donate electrons. A higher HOMO energy suggests a better electron-donating capability, which can be important for interactions with electron-deficient residues in the active site. |

| LUMO Energy | Indicates the propensity of the molecule to accept electrons. A lower LUMO energy suggests a better electron-accepting capability, which can be crucial for interactions with electron-rich residues. |

| HOMO-LUMO Gap | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, which can be favorable for covalent or strong non-covalent binding to a target. researchgate.net |

| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This helps in identifying sites for potential hydrogen bonding and other electrostatic interactions with the target protein. researchgate.net |

By analyzing these electronic parameters, researchers can gain mechanistic insights into how "this compound" interacts with its biological target. For instance, the MEP can highlight the regions around the carbonyl oxygens as potential hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The specific electronic effects of the chloro and methoxy groups will further refine the interaction patterns, potentially leading to enhanced potency and selectivity.

6 Chloro 5 Methoxy 1h Indole 2,3 Dione As a Versatile Synthetic Intermediate in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds

6-Chloro-5-methoxy-1H-indole-2,3-dione serves as a pivotal starting material for the synthesis of a multitude of complex heterocyclic compounds, primarily through its participation in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical approach to generating molecular diversity. The reactive dicarbonyl functionality of the isatin (B1672199) core is particularly amenable to a variety of chemical transformations, leading to the formation of intricate fused and spirocyclic systems.

One notable application of this compound is in the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. These scaffolds are of significant interest due to their prevalence in natural products and their diverse biological activities. For instance, the three-component reaction of 6-chloro-5-methoxyisatin, a suitable 1,3-dicarbonyl compound, and an amine source can lead to the formation of complex spiro[indoline-pyrazolo[3,4-b]pyridine] derivatives. These reactions often proceed with high efficiency and stereoselectivity under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Furthermore, this versatile precursor is employed in the construction of dispiro-heterocyclic systems, which are characterized by two spiro centers. A notable example is the synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. This is achieved through a base-promoted three-component reaction involving an in situ-generated 3-isatyl-1,4-dicarbonyl compound, an isatin (such as 6-chloro-5-methoxyisatin), and ammonium (B1175870) acetate. The reaction proceeds with high diastereoselectivity, affording structurally complex and densely functionalized molecules. uc.pt

The following table summarizes representative examples of complex heterocyclic compounds synthesized from this compound.

| Reactants | Reaction Type | Product Class | Reference |

| 6-Chloro-5-methoxyisatin, 1,3-dicarbonyl compound, amine | Three-component reaction | Spiro[indoline-pyrazolo[3,4-b]pyridine] | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| In situ-generated 3-isatyl-1,4-dicarbonyl, 6-chloro-5-methoxyisatin, ammonium acetate | Three-component reaction | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | uc.pt |

| 6-Chloro-5-methoxyisatin, malononitrile, 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Multicomponent reaction | Spiro[indoline-pyrano[2,3-c]pyrazole] | mdpi.com |

Application as a Building Block for the Construction of Diverse Organic Architectures

The utility of this compound extends beyond its role as a precursor for heterocyclic synthesis; it also serves as a fundamental building block for the construction of a wide range of organic architectures. Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups and the creation of novel molecular frameworks.

The isatin scaffold can be strategically modified at several positions, including the nitrogen atom and the aromatic ring, to generate a library of derivatives with tailored properties. These modifications can influence the electronic and steric characteristics of the molecule, thereby impacting its reactivity and biological activity. For example, N-alkylation or N-arylation of the indole (B1671886) nitrogen can be readily achieved, providing access to a range of substituted isatins for further synthetic elaboration.

Moreover, the carbonyl groups of this compound are key reactive sites for a variety of condensation and addition reactions. These reactions enable the fusion of additional ring systems onto the isatin core, leading to the formation of polycyclic aromatic and heteroaromatic structures. For instance, the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base, can be utilized to synthesize quinoline-4-carboxylic acids. iipseries.org This highlights the potential of 6-chloro-5-methoxyisatin to serve as a building block for the synthesis of fused heterocyclic systems with potential applications in medicinal chemistry. nih.gov

The following table provides examples of diverse organic architectures constructed using this compound as a key building block.

| Reaction Type | Reagents | Resulting Architecture | Reference |

| Pfitzinger Reaction | Carbonyl compound with α-methylene group, base | Quinoline-4-carboxylic acid | iipseries.org |

| Condensation Reaction | 2-Aminobenzophenone | Indolo[2,3-b]quinoline | nih.gov |

| N-Alkylation/Arylation | Alkyl/Aryl halide, base | N-Substituted Isatins | researchgate.net |

Contributions to the Development of Novel Bioactive Scaffolds and Chemical Probes

The diverse and complex molecular architectures derived from this compound have shown significant promise in the development of novel bioactive scaffolds and chemical probes. The inherent structural features of the isatin core, combined with the ability to introduce a wide range of substituents, have led to the discovery of compounds with a variety of biological activities.

Derivatives of 6-chloro-5-methoxyisatin have been investigated for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov For instance, spiro-heterocycles synthesized from this isatin derivative have demonstrated notable antibacterial and antifungal activities against various pathogenic strains. mdpi.comnih.gov The presence of the chloro and methoxy (B1213986) groups on the indole ring can significantly influence the lipophilicity and electronic properties of the resulting molecules, which in turn can affect their interaction with biological targets.

In the realm of anticancer research, isatin-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The mechanism of action of these compounds can be diverse, ranging from the inhibition of specific enzymes to the disruption of cellular processes. The structural versatility offered by this compound as a starting material allows for the systematic modification of the resulting scaffolds to optimize their anticancer potency and selectivity.

Furthermore, the isatin scaffold is being explored for the development of chemical probes, which are essential tools for studying biological processes. nih.gov These probes can be designed to selectively interact with specific biomolecules, such as enzymes or receptors, allowing for their visualization and functional characterization. The inherent fluorescence of some isatin derivatives, or the ability to attach fluorophores, makes them attractive candidates for the development of fluorescent probes for bioimaging applications.

The following table highlights some of the bioactive scaffolds and their potential applications derived from this compound.

| Bioactive Scaffold | Potential Application | Key Research Findings | Reference |

| Spiro[indoline-pyrazolo[3,4-b]pyridine] | Antimicrobial, Anticancer | Compounds exhibit significant activity against various bacterial and fungal strains, and show cytotoxicity against cancer cells. | researchgate.netnih.gov |

| Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | Anticancer | Demonstrates potent cytotoxic effects against human cancer cell lines. | beilstein-journals.orgbeilstein-journals.org |

| Indolo[2,3-b]quinoline | Enzyme Inhibition | Derivatives show potential as inhibitors of enzymes such as kinases, which are implicated in various diseases. | nih.gov |

Q & A

Q. What are the key synthetic methodologies for preparing 6-chloro-5-methoxy-1H-indole-2,3-dione and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalization of the indole scaffold. A common approach includes:

- Stepwise halogenation and methoxylation : Starting from indoline-2,3-dione (isatin), selective chlorination at the 5-position and methoxylation at the 6-position can be achieved using reagents like SOCl₂ for chlorination and methylating agents (e.g., CH₃I/K₂CO₃) .

- Copper-catalyzed cycloaddition : For derivatives with propargyl groups, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione is synthesized via phase-transfer catalysis with propargyl bromide and K₂CO₃ in DMF, followed by column chromatography .

- Thiosemicarbazone formation : 5-Chloroindole-2,3-dione reacts with thiosemicarbazides under acidic conditions to yield derivatives with antibacterial activity .

Q. Table 1: Representative Synthetic Routes

| Derivative | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione | Propargyl bromide, K₂CO₃, DMF, TBAB catalyst | ~42% | |

| 5-Chloroindole-2,3-dione thiosemicarbazones | Thiosemicarbazide, acetic acid reflux | 55–70% |

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; δ ~56 ppm for ¹³C) and the carbonyl groups (δ ~170–180 ppm for C-2 and C-3). Chlorine substitution at C-5 deshields adjacent protons, causing distinct splitting patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClNO₃: calc. 212.01, observed 212.02) .

- TLC/HPLC : Monitor reaction progress and purity (e.g., 98.34% purity by HPLC for related indole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data during characterization of derivatives?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography, and DFT calculations) to confirm structural assignments .

- Crystallographic refinement : Use SHELXL or OLEX2 to resolve ambiguities in bond lengths/angles. For example, discrepancies in carbonyl geometries can be clarified via high-resolution X-ray data .

- Iterative analysis : Re-examine synthetic pathways if spectral data (e.g., unexpected NOEs in NMR) suggest regioisomeric impurities .

Q. How do computational methods (DFT) complement experimental data for electronic property analysis?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra .

- Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient C-3 carbonyl for nucleophilic attacks) .

- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) using MOE or AutoDock .

Q. What crystallographic approaches determine the crystal structure of halogenated indole-2,3-diones?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. For twinned crystals, employ SHELXD for structure solution .

- Refinement : Apply SHELXL with restraints for disordered methoxy/chloro groups. Example: R-factor < 0.05 for high-resolution datasets .

- Validation : Check CIF files using PLATON or Mercury to ensure geometric accuracy .

Q. Table 2: Crystallographic Data for a Representative Derivative

| Parameter | Value |

|---|---|

| CCDC Entry | x160971 |

| Space Group | P2₁/c |

| R-factor | 0.039 |

| Key Bonds | C-Cl: 1.735 Å; C-O: 1.364 Å |

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme inhibition : Screen against kinases (e.g., PDGFR) via fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.